molecular formula C19H20ClF3N4O B2596261 N-(2-chlorobenzyl)-1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide CAS No. 1775547-42-6

N-(2-chlorobenzyl)-1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide

Cat. No. B2596261
CAS RN: 1775547-42-6
M. Wt: 412.84
InChI Key: XJMUOKOHAZQVSP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a pyrimidinyl group, and a piperidinecarboxamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the chlorobenzyl group could be introduced via a nucleophilic aromatic substitution reaction, while the pyrimidinyl group could be formed through a cyclization reaction . The piperidinecarboxamide group might be added through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chlorobenzyl and pyrimidinyl groups are aromatic, suggesting that the compound could have significant π-conjugation. The piperidinecarboxamide group is a cyclic amine, which could engage in hydrogen bonding and other polar interactions .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, depending on the conditions. For example, the chlorobenzyl group could undergo nucleophilic aromatic substitution reactions, while the pyrimidinyl group could participate in electrophilic aromatic substitution reactions . The piperidinecarboxamide group could react with acids or bases due to the presence of the amine and amide functionalities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body. The compound’s various functional groups could allow it to bind to a variety of different biological targets .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be studied for its potential uses in medicinal chemistry, materials science, or other fields. Further studies could also explore its synthesis, properties, and reactivity .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF3N4O/c1-12-25-16(19(21,22)23)10-17(26-12)27-8-6-13(7-9-27)18(28)24-11-14-4-2-3-5-15(14)20/h2-5,10,13H,6-9,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMUOKOHAZQVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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